N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide
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Overview
Description
N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a structure commonly found in many natural products and pharmaceuticals, which is linked to a piperazine ring and an acetamide group. The unique arrangement of these functional groups imparts specific chemical properties and biological activities to the compound.
Mechanism of Action
Indole Derivatives
The compound contains an indole moiety, which is a common structure in many bioactive compounds. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Piperazine Derivatives
The compound also contains a piperazine ring. Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with piperazine.
Acetylation: The final step involves the acetylation of the indole-piperazine intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The indole core is a common motif in many bioactive molecules, suggesting that this compound could exhibit interesting biological activities, such as anti-inflammatory or anticancer effects.
Industry
In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its unique structure might impart desirable properties to the final products, such as enhanced stability or bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide
- N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]benzamide
Uniqueness
Compared to similar compounds, N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide may exhibit unique properties due to the specific arrangement of its functional groups. The presence of the ethyl group on the piperazine ring, for example, could influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-4-23-11-13-25(14-12-23)22(29)21(28)18-15-26(16-20(27)24(5-2)6-3)19-10-8-7-9-17(18)19/h7-10,15H,4-6,11-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUXGOCIKXPVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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